molecular formula C14H23N3 B3057882 N-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]benzyl}amine CAS No. 859850-93-4

N-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]benzyl}amine

Cat. No.: B3057882
CAS No.: 859850-93-4
M. Wt: 233.35 g/mol
InChI Key: ITFXPPPQNKXGRV-UHFFFAOYSA-N
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Description

N-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]benzyl}amine is a chemical compound that features a benzylamine core substituted with a methyl group and a piperazine ring

Mechanism of Action

Target of Action

The primary targets of N-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]benzyl}amine are currently unknown. This compound is a biochemical used for proteomics research

Mode of Action

It’s known that molecules containing an n-methylpiperazine fragment can form n–h…o and n–h…n hydrogen bonds between amine and amide, and amide and pyrimidine atoms to form infinite chains

Biochemical Pathways

Given its use in proteomics research , it may be involved in protein-related pathways.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. As a biochemical used in proteomics research

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is not well-documented. Factors such as temperature, pH, and the presence of other molecules could potentially affect its action. For instance, it is recommended to store the compound at room temperature , suggesting that temperature could affect its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]benzyl}amine typically involves the reaction of 4-(chloromethyl)benzonitrile with N-methylpiperazine. The reaction proceeds through a nucleophilic substitution mechanism where the piperazine nitrogen attacks the benzylic carbon, displacing the chloride ion. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can improve the overall yield and purity of the product. The use of nanofiltration membranes can also aid in the removal of by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]benzyl}amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Bromine in acetic acid for bromination; concentrated nitric acid for nitration.

Major Products Formed

Scientific Research Applications

N-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]benzyl}amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]benzyl}amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike imatinib and nintedanib, which are primarily used as kinase inhibitors, this compound has broader applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

N-methyl-1-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3/c1-15-11-13-3-5-14(6-4-13)12-17-9-7-16(2)8-10-17/h3-6,15H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITFXPPPQNKXGRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)CN2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428219
Record name N-Methyl-1-{4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859850-93-4
Record name N-Methyl-1-{4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl({4-[(4-methylpiperazin-1-yl)methyl]phenyl}methyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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